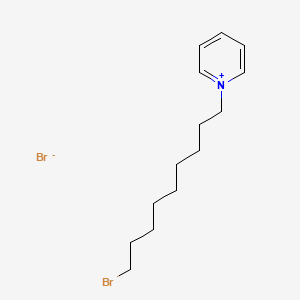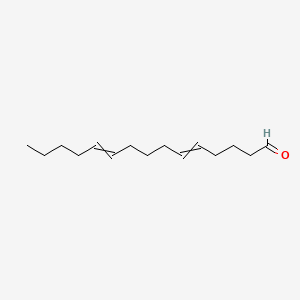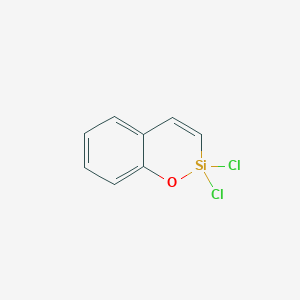
2H-1,2-Benzoxasilin, 2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- typically involves the reaction of 2-aminophenol with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxasilin compound.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides.
Reduction: Formation of silanol derivatives.
Substitution: Formation of substituted benzoxasilin compounds with various functional groups.
Aplicaciones Científicas De Investigación
2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.
Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.
Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.
Propiedades
Número CAS |
64749-19-5 |
|---|---|
Fórmula molecular |
C8H6Cl2OSi |
Peso molecular |
217.12 g/mol |
Nombre IUPAC |
2,2-dichloro-1,2-benzoxasiline |
InChI |
InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |
Clave InChI |
CXIIYBIHQAPKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


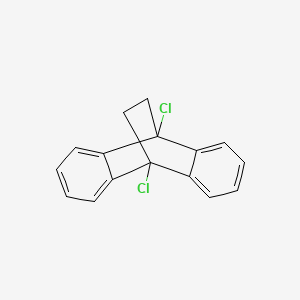


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

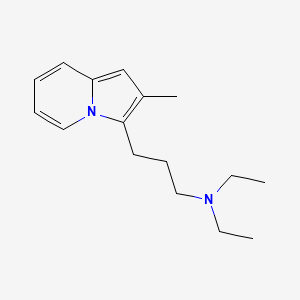


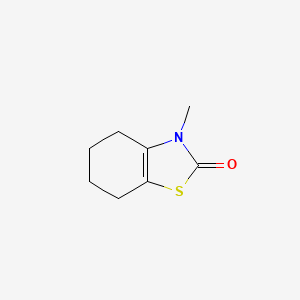
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
